1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name 1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide delineates its structural components with precision. The parent structure, methanesulfonamide (CH₃SO₂NH₂), is substituted at the nitrogen atom by two distinct groups: a 1,2-benzoxazol-3-yl moiety and a (2-chlorophenyl)methyl group. The benzoxazole ring (C₇H₅NO) is a fused heterocycle comprising a benzene ring condensed with an oxazole unit, where the oxazole’s oxygen and nitrogen atoms occupy positions 1 and 2, respectively. The (2-chlorophenyl)methyl substituent introduces a chlorinated aromatic system linked via a methylene bridge to the sulfonamide nitrogen.
The molecular formula, derived from additive contributions of these groups, is C₁₅H₁₃ClN₂O₃S , with a calculated molecular weight of 336.5 g/mol . This aligns with analogous benzoxazole-containing sulfonamides documented in recent literature. The InChI key, a unique identifier for chemical structures, would encode this compound’s connectivity and stereochemical features, facilitating database searches and computational studies.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-13-7-3-1-5-11(13)9-17-22(19,20)10-14-12-6-2-4-8-15(12)21-18-14/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMARCXBAGDDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methanesulfonamide Group: The methanesulfonamide group is introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Chlorophenylmethyl Group: The final step involves the alkylation of the methanesulfonamide derivative with 2-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Features and Substituent Analysis
The structural distinctions between the target compound and analogs lie in the heterocyclic core and substituent groups, which influence physicochemical and biological properties. Below is a comparative analysis with 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide, a structurally related sulfonamide derivative synthesized for antimicrobial evaluation :
Crystallography and Hydrogen Bonding
Crystal structures of sulfonamides are critical for understanding conformational stability. SHELX software () is widely used for refining such structures, revealing hydrogen-bonding motifs that dictate packing efficiency. The target compound’s benzoxazole and sulfonamide groups likely form intermolecular N–H···O and C–H···O bonds, as observed in related sulfonamides . In contrast, the methyl-substituted analog may exhibit weaker π-π stacking due to reduced aromaticity in the oxazole ring, though its methyl groups could induce hydrophobic interactions .
Biological Activity
1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including cytotoxicity, antibacterial activity, and potential mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring, which is known for its diverse biological activities. The presence of the methanesulfonamide moiety contributes to its pharmacological profile. The structural formula can be summarized as follows:
- Chemical Formula : C15H14ClN3O2S
- CAS Number : 1797563-64-4
1. Anticancer Activity
Research has shown that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells.
Table 1: Cytotoxicity Against Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis, as indicated by increased early and late apoptotic cell populations following treatment with the compound.
2. Antibacterial Activity
The antibacterial properties of benzoxazole derivatives have also been explored. While the specific activity of this compound is not extensively documented, related compounds have shown selective activity against Gram-positive bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Streptococcus pneumoniae | 64 |
These findings suggest that modifications in the benzoxazole structure can influence antibacterial efficacy.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzoxazole derivatives demonstrated that introducing a chlorophenyl group significantly enhanced anticancer activity compared to unsubstituted analogs. The study reported that the compound's structure allows for better interaction with cellular targets involved in cancer proliferation pathways.
In vitro studies indicated that treatment with this compound led to an increase in reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism underlying its cytotoxic effects. This aligns with findings from other benzoxazole derivatives which showed similar mechanisms contributing to their biological activities.
Q & A
Q. Table 1. Optimized Synthetic Conditions
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
(Basic) Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR Spectroscopy : Assign signals for the benzoxazole aromatic protons (δ 7.8–8.2 ppm), methanesulfonamide (δ 3.1 ppm, SO₂CH₃), and 2-chlorobenzyl CH₂ (δ 4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 365.0521 [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (R factor < 0.05) .
Q. Table 2. Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | 8.1 (s, 1H, benzoxazole), 4.5 (s, 2H, CH₂) | |
| HRMS | m/z 365.0521 [M+H]⁺ (calc. 365.0518) |
(Advanced) How can crystallographic data refinement challenges be addressed using SHELX?
Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key considerations:
- Handling Twinned Data : Use the TWIN/BASF commands in SHELXL to model twin domains, especially for non-merohedral twinning .
- Disorder Modeling : Split occupancy refinement for flexible groups (e.g., 2-chlorobenzyl) with PART instructions.
- Validation : Cross-check R factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.3 eÅ⁻³).
Example : A related benzisothiazol-3-one derivative () exhibited S–N bond lengths of 1.734 Å, refined using SHELXL with anisotropic displacement parameters. Intramolecular C–H⋯O interactions were validated via Hirshfeld surface analysis .
(Advanced) How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
Standardized Assays : Use validated protocols (e.g., NIH anti-HIV panel for viral inhibition studies) .
Structural Confirmation : Re-analyze compounds for purity (HPLC > 95%) and stereochemistry (X-ray) to rule out impurities .
SAR Analysis : Compare substituent effects. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety in analogs () reduced cytotoxicity by 40% .
Case Study : A benzisothiazol-3-one sulfonamide () showed anti-HIV activity (IC₅₀ = 0.8 μM) but higher cytotoxicity (CC₅₀ = 15 μM). Structural analogs with bulkier substituents improved selectivity indices (CC₅₀/IC₅₀ > 20) .
(Advanced) What strategies are effective in SAR studies for benzoxazole sulfonamide derivatives?
Methodological Answer:
Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzoxazole 5-position to enhance metabolic stability .
Sulfonamide Variations : Replace methanesulfonamide with trifluoromethanesulfonamide to improve binding affinity (ΔΔG = -2.1 kcal/mol in docking studies) .
Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate true activity from artifacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
